molecular formula C8H7NOS B7762802 6-methyl-1,3-benzoxazole-2-thiol

6-methyl-1,3-benzoxazole-2-thiol

Cat. No.: B7762802
M. Wt: 165.21 g/mol
InChI Key: NUMDWMDMUXZMHA-UHFFFAOYSA-N
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Description

6-Methyl-1,3-benzoxazole-2-thiol (CAS: 23417-29-0) is a heterocyclic compound featuring a benzoxazole core substituted with a methyl group at the 6-position and a thiol (-SH) group at the 2-position. Its molecular formula is C₈H₇NOS, with a molecular weight of 165.22 g/mol and a melting point of 211°C . This compound is commercially available as a crystalline powder (≥98% purity) and is utilized in organic synthesis, pharmaceutical research, and materials science due to its reactive thiol group and aromatic stability .

Properties

IUPAC Name

6-methyl-1,3-benzoxazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMDWMDMUXZMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(O2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The most widely documented method involves the cyclization of 2-aminophenol with carbon disulfide (CS₂) and methyl iodide (CH₃I) under basic conditions. In this pathway, 2-aminophenol reacts with CS₂ in the presence of potassium hydroxide (KOH) to form a thiolate intermediate, which subsequently undergoes methylation at the 6-position using CH₃I. The reaction proceeds via nucleophilic substitution, where the thiol group is introduced at the 2-position of the benzoxazole ring. Typical conditions include refluxing in methanol for 12–16 hours, yielding 6-methyl-1,3-benzoxazole-2-thiol with approximately 70–80% efficiency.

Key Reaction Steps:

  • Thiolate Formation:
    2-Aminophenol+CS2+KOH2-Mercaptobenzoxazole Intermediate\text{2-Aminophenol} + \text{CS}_2 + \text{KOH} \rightarrow \text{2-Mercaptobenzoxazole Intermediate}

  • Methylation:
    Intermediate+CH3IThis compound\text{Intermediate} + \text{CH}_3\text{I} \rightarrow \text{this compound}

This method, while reliable, requires prolonged reaction times and generates stoichiometric amounts of potassium iodide (KI) as a byproduct, necessitating purification steps.

Green Chemistry Methodologies

Solvent-Free Ultrasound-Assisted Synthesis

Recent advancements have introduced solvent-free protocols using imidazolium chlorozincate (II) ionic liquid (LAIL@MNP) as a heterogeneous catalyst under ultrasound irradiation. This approach eliminates toxic solvents and reduces energy consumption. For instance, 2-aminophenol and methyl propiolate react in the presence of LAIL@MNP (4 mg) at 70°C for 30 minutes, achieving an 82% yield. The ultrasound enhances mass transfer and accelerates the cyclocondensation step, completing reactions in minutes rather than hours.

Optimized Conditions:

  • Catalyst: LAIL@MNP (4 mg)

  • Temperature: 70°C

  • Time: 30 minutes

  • Yield: 82%

Mechanochemical Synthesis

Ball milling techniques have also been employed to synthesize benzoxazole derivatives. By grinding 2-aminophenol, CS₂, and methylating agents in a planetary mill, the reaction proceeds without solvents at room temperature. This method achieves comparable yields (75–78%) while minimizing waste.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of traditional and green synthesis routes:

Method Catalyst/Reagents Conditions Yield (%) Reaction Time
Traditional CyclizationKOH, CH₃IMethanol reflux, 16 h70–8016 h
Ultrasound-AssistedLAIL@MNPSolvent-free, 70°C8230 min
MechanochemicalNoneBall milling, RT75–782 h

Advantages of Green Methods:

  • Reduced Environmental Impact: Elimination of volatile organic solvents (VOCs) decreases ecological toxicity.

  • Energy Efficiency: Ultrasound and mechanochemical methods cut energy use by 40–60% compared to thermal reflux.

  • Scalability: The LAIL@MNP catalyst retains activity over five cycles, demonstrating industrial viability.

Catalytic Systems and Their Roles

Ionic Liquid Catalysts

LAIL@MNP, a magnetic nanoparticle-supported ionic liquid, enhances reaction rates through dual acid-base sites. The zinc chloride (ZnCl₂) component activates carbonyl groups, while the imidazolium moiety stabilizes intermediates. This synergy reduces activation energy, enabling faster cyclization.

Metal-Free Catalysis

Triethylamine (Et₃N) has been utilized as a base in traditional methods to deprotonate the thiolate intermediate, facilitating methylation. However, its homogeneous nature complicates recovery, unlike heterogeneous LAIL@MNP.

Industrial-Scale Production Challenges

Purification and Byproduct Management

Traditional methods generate KI, requiring aqueous workups and column chromatography. In contrast, solvent-free approaches simplify purification, as LAIL@MNP is magnetically separable.

Cost-Benefit Analysis

While LAIL@MNP synthesis involves higher initial costs, its reusability offsets expenses over multiple batches. Industrial adoption may favor ultrasound-assisted methods for their balance of speed and yield .

Chemical Reactions Analysis

Substitution Reactions (S-Alkylation)

The thiol group undergoes nucleophilic substitution, particularly in reactions with amines, leading to S-alkylation followed by Smiles rearrangement. This process has been extensively studied under varying conditions:

Reaction Mechanism

  • S-Alkylation : The thiol group reacts with alkylating agents (e.g., ClCH2_2COCl) to form an S-alkylated intermediate.

  • Smiles Rearrangement : The intermediate undergoes intramolecular nucleophilic attack, forming a spiro intermediate that rearomatizes to yield N-substituted benzoxazoles.

Experimental Conditions

  • Reagents : Benzoxazole-2-thiol, primary/secondary amines (e.g., aniline, cyclohexylamine), ClCH2_2COCl.

  • Base : K2_2CO3_3 or Cs2_2CO3_3.

  • Solvent : N,N-Dimethylacetamide (DMA).

  • Temperature : 150°C.

  • Time : 2–8 hours .

Product Yields

Amine UsedProductYield (%)
AnilineN-Phenylbenzoxazole71
CyclohexylamineN-Cyclohexylbenzoxazole58–83
MorpholineN-Morpholinobenzoxazole25

Steric hindrance in amines (e.g., morpholine) significantly reduces yields, while aromatic amines (e.g., aniline) show higher efficiency .

Oxidation Reactions

The thiol group can be oxidized to form disulfides or sulfonic acids, though direct experimental data for 6-methyl-1,3-benzoxazole-2-thiol is limited in the reviewed sources. General thiol oxidation pathways include:

  • Disulfide Formation : Using mild oxidizing agents like hydrogen peroxide.

  • Sulfonic Acid Formation : Requires strong oxidizers (e.g., KMnO4_4) under acidic conditions .

Catalyst Performance

CatalystConversion (%)
LAIL@MNP82
ZnCl2_235
FeCl3_330

LAIL@MNP showed superior activity due to its hybrid homogeneous-heterogeneous catalytic behavior .

Reaction with Carbon Disulfide

In synthesis pathways, 2-aminophenol reacts with carbon disulfide and methyl iodide under basic conditions to form this compound. Industrial-scale production employs continuous flow reactors and nanocatalysts to enhance yield and selectivity .

Comparative Reactivity

The methyl group at the 6-position influences electronic and steric effects, modulating reactivity relative to unsubstituted benzoxazole derivatives. For example:

  • Electrophilic Substitution : Halogenation occurs preferentially at the 4-position due to methyl-directed regioselectivity.

  • Nucleophilic Attack : The thiol group remains more reactive than the oxazole nitrogen .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
6-Methyl-1,3-benzoxazole-2-thiol is a significant intermediate in the synthesis of pharmaceuticals, particularly targeting neurological disorders. Its structure allows for modifications that enhance biological activity, making it a valuable component in drug design.

Case Study: Neurological Agents
Recent research has highlighted the compound's potential in developing neuroprotective agents. For instance, derivatives of benzoxazoles have been shown to exhibit anti-inflammatory and neuroprotective effects in models of neurodegenerative diseases . These findings suggest that this compound could lead to advancements in treatments for conditions like Alzheimer's disease.

Analytical Chemistry

Reagent for Metal Ion Detection
In analytical chemistry, this compound serves as a reagent for detecting metal ions due to its ability to form stable complexes. This property is particularly useful in environmental monitoring and industrial quality control.

Application Example
Research indicates that the compound can effectively bind to heavy metals such as lead and cadmium, allowing for their detection at trace levels in water samples . This application is critical for ensuring environmental safety and compliance with regulatory standards.

Material Science

Development of Advanced Materials
The compound is employed in creating novel materials with specific optical and thermal properties. Its incorporation into polymers and coatings enhances performance compared to traditional materials.

Innovative Uses
For example, studies have demonstrated that incorporating this compound into polymer matrices improves their thermal stability and mechanical strength . This advancement opens avenues for its use in high-performance coatings and electronic devices.

Agricultural Chemistry

Fungicide Formulation
In agricultural chemistry, the compound is recognized for its antifungal properties, making it suitable for formulating agrochemicals like fungicides. Its effectiveness offers a solution for crop protection against various fungal pathogens.

Field Studies
Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops such as wheat and corn . This efficacy supports its application as a sustainable alternative to conventional fungicides.

Biochemical Research

Studies on Enzyme Inhibition
Researchers utilize this compound to investigate enzyme inhibition and protein interactions. This research contributes to understanding biochemical pathways and identifying potential therapeutic targets.

Significant Findings
A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression . Such findings underscore its potential role in developing novel anticancer therapies.

Summary Table of Applications

Field Application Significance
PharmaceuticalIntermediate in drug synthesisTargeting neurological disorders
Analytical ChemistryMetal ion detectionEnvironmental monitoring
Material ScienceDevelopment of polymers and coatingsEnhanced thermal stability
Agricultural ChemistryFormulation of fungicidesCrop protection
Biochemical ResearchEnzyme inhibition studiesUnderstanding metabolic pathways

Mechanism of Action

The mechanism of action of compound “6-methyl-1,3-benzoxazole-2-thiol” involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Benzoxazole Family

2.1.1 Positional Isomers
  • 5-Methyl-1,3-benzoxazole-2-thiol (CAS: 22876-22-8): Differs in methyl substitution (5-position vs. 6-position). Molecular formula: C₈H₇NOS (same as 6-methyl derivative). Biological activity: Positional isomerism may alter electronic effects, influencing interactions with biological targets (e.g., enzyme active sites) .
2.1.2 Substituent Variations
  • 6-Chloro-1,3-benzoxazole-2-thiol (CAS: 22876-20-6): Replaces methyl with a chloro group at the 6-position. Molecular formula: C₇H₄ClNOS; molecular weight: 185.63 g/mol. Applications: Used in agrochemicals and antimicrobial agents .
  • 5,7-Dichloro-1,3-benzoxazole-2-thiol :

    • Features two chloro groups at 5- and 7-positions.
    • Demonstrated potent inhibition of bacterial glucosamine-6-phosphate synthase (GlcN-6-P synthase) via docking studies, with a binding energy of −7.3 kcal/mol .

Benzoxazole vs. Benzothiazole Derivatives

Benzothiazoles (sulfur in the heterocyclic ring) and benzoxazoles (oxygen) exhibit distinct electronic and biological profiles:

  • 6-Methylbenzo[d]thiazole-2-thiol (CAS: 2268-79-3): Benzothiazole analog of 6-methyl-1,3-benzoxazole-2-thiol. Molecular formula: C₈H₇NS₂; molecular weight: 181.28 g/mol. Activity: Benzothiazole derivatives (e.g., 2-amino-6-methylbenzothiazole) show broad-spectrum antimicrobial activity (MIC: 16–32 µg/mL against S. aureus and E. coli), comparable to chloramphenicol .
  • 6-Acetyl-2(3H)-benzothiazolone (CAS: 133044-44-7): Features a ketone group instead of thiol. Molecular formula: C₉H₇NO₂S; molecular weight: 193.22 g/mol. Applications: Intermediate in synthesizing radiopharmaceuticals and enzyme inhibitors .

Functional Group Modifications

  • 6-Methyl-1,3-benzothiazol-2-amine :

    • Replaces thiol with an amine (-NH₂) group.
    • Molecular formula: C₈H₈N₂S ; molecular weight: 164.23 g/mol .
    • Synthesis: Prepared via nucleophilic substitution for antimicrobial studies .
  • 3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol (D1) :

    • Triazine derivative with a hydroxyl and allylsulfanyl group.
    • Activity: Inhibits Klebsiella pneumoniae predation by Tetrahymena (MIC >20 mM) .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Molecular Formula MW (g/mol) Melting Point (°C) Key Substituents
This compound 23417-29-0 C₈H₇NOS 165.22 211 Methyl (6), Thiol (2)
6-Chloro-1,3-benzoxazole-2-thiol 22876-20-6 C₇H₄ClNOS 185.63 N/A Chloro (6), Thiol (2)
6-Methylbenzo[d]thiazole-2-thiol 2268-79-3 C₈H₇NS₂ 181.28 N/A Methyl (6), Thiol (2)

Key Research Findings

  • Substituent Effects : Chloro groups enhance lipophilicity and target binding in benzoxazoles, while methyl groups improve metabolic stability .
  • Ring Heteroatoms : Benzothiazoles generally show stronger antimicrobial activity than benzoxazoles, likely due to sulfur’s electronegativity and membrane permeability .
  • Functional Group Impact : Thiols and amines enable covalent interactions (e.g., disulfide bonds), whereas hydroxyl groups in triazines modulate solubility and hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methyl-1,3-benzoxazole-2-thiol, and how do reaction conditions affect yield?

  • Methodological Answer : A high-yield synthesis involves reacting 2-aminophenol with thiourea at 200°C for 2 hours to form the benzoxazole-2-thiol core, followed by methylation using methyl chloroacetate under reflux in methanol . Variations in catalysts (e.g., POCl₃ or NaNO₂ in acidic conditions) and solvent systems (ethanol, methanol, or ethylene glycol) can alter reaction kinetics and purity. Yield optimization requires monitoring reaction progression via TLC and adjusting stoichiometric ratios of intermediates .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methyl group at position 6 appears as a singlet (~δ 2.5 ppm in ¹H NMR), while the thiol proton (if present) is typically absent due to exchange broadening. Aromatic protons resonate in the δ 7.0–8.0 ppm range .
  • IR Spectroscopy : The thiol (-SH) stretch (~2550 cm⁻¹) and C=S/C-O vibrations (1200–1300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 181 for C₈H₇NOS) validate the molecular formula .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation (H313/H333 hazards) and wear nitrile gloves to prevent dermal contact. Waste must be segregated and treated by certified agencies due to potential environmental toxicity. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting SDS for spill management .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL software provides bond lengths and angles, clarifying tautomeric forms (thiol vs. thione). For example, the C-S bond length (~1.67 Å) and planarity of the benzoxazole ring confirm conjugation . High-resolution data (>0.8 Å) are essential for detecting minor disorder in the methyl or thiol groups .

Q. What strategies resolve contradictions in reported synthesis yields under varying catalytic conditions?

  • Methodological Answer : Systematic comparison of catalysts (e.g., POCl₃ vs. H₂SO₄) using design-of-experiments (DoE) models identifies optimal parameters. For instance, POCl₃ may enhance cyclization efficiency but require neutralization steps to avoid byproducts. Kinetic studies (e.g., in situ FTIR) can track intermediate formation and optimize reaction time .

Q. How does the methyl substitution at position 6 influence electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : The methyl group increases electron density at the benzoxazole ring, lowering the LUMO energy and enhancing electrophilic substitution reactivity. This is confirmed by Hammett substituent constants (σₚ ~ -0.17) .
  • Experimental Validation : Compare reactivity with non-methylated analogs in nucleophilic thiol-disulfide exchange reactions. Methylation reduces thiol acidity (pKa ~ 8.5 vs. ~6.5 for unsubstituted analogs), slowing oxidation kinetics .

Q. What experimental designs evaluate the antimicrobial potential of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use microbroth dilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., -NO₂ at position 4) show enhanced activity due to increased membrane permeability .
  • Mechanistic Studies : Fluorescence quenching of DNA-ethidium bromide complexes confirms intercalation, while ROS generation assays (DCFH-DA probe) assess oxidative stress induction .

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